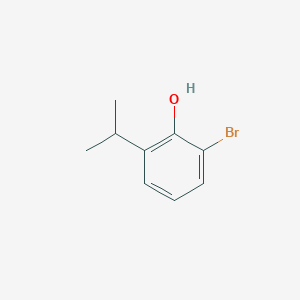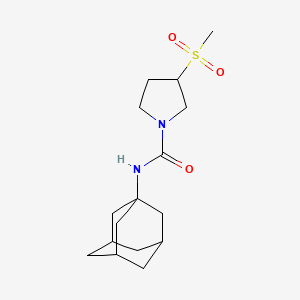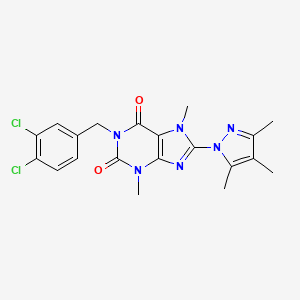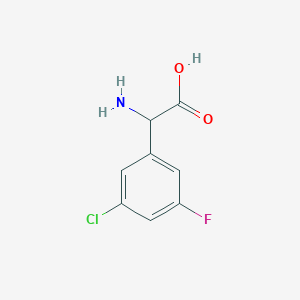
2-Bromo-6-isopropylphenol
Descripción general
Descripción
2-Bromo-6-isopropylphenol is a chemical compound with the molecular formula C9H11BrO . It contains 22 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound includes 22 bonds in total: 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.09 g/mol . Other physical and chemical properties such as its density, melting point, boiling point, etc., are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
Luo, Lay, and Chen (2001) conducted a study using high-resolution nuclear magnetic resonance spectroscopy to investigate the association of 2-isopropylphenol, a closely related compound to 2-Bromo-6-isopropylphenol, through hydrogen bonding in various solvents. This study provides insights into the molecular interactions and properties of phenolic compounds in different environments (Luo, Lay, & Chen, 2001).
Electrophilic Substitution and Chemical Reactions
Brittain et al. (1982) explored the reactions of 2,4-dimethylphenol with bromine, which includes the formation of 6-bromo-2,4-dimethylphenol, demonstrating the complexity and versatility of bromophenol compounds in chemical reactions. This study aids in understanding the reactivity of brominated phenols like this compound (Brittain, Mare, Newman, & Chin, 1982).
Spectroscopic and Theoretical Studies
The study by Léon et al. (2012) on propofol, another closely related compound, provides insights into the molecular structures and interactions of such phenolic compounds using mass-resolved laser spectroscopic techniques and density functional theory calculations. This research is crucial for understanding the physical and chemical properties of phenolic compounds at the molecular level (Léon et al., 2012).
Multicomponent Chemistry Applications
Van der Heijden et al. (2016) reported the development of 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry, highlighting the potential of this compound in synthetic chemistry and drug development (Van der Heijden, Jong, Ruijter, & Orru, 2016).
Environmental Transformation and Degradation
Feng et al. (2013) examined the transformation of tetrabromobisphenol A (TBBPA) by laccase enzymes, which could have implications for the environmental behavior of brominated compounds, including this compound. Understanding these transformations is crucial for assessing the environmental impact and degradation pathways of such compounds (Feng, Colosi, Gao, Huang, & Mao, 2013).
Pharmaceutical Synthesis and Selectivity Engineering
Yadav and Salgaonkar (2005) explored the synthesis of 2,6-Diisopropylphenol, highlighting the role of selectivity and reaction parameters in pharmaceutical synthesis, which is relevant for understanding the synthesis routes and chemical properties of this compound (Yadav & Salgaonkar, 2005).
Electrochemical Quantification
Langmaier et al. (2011) focused on the electrochemical quantification of propofol, demonstrating the analytical techniques that can be applied to phenolic compounds like this compound, which is important for developing sensors and analytical methods (Langmaier, Garay, Kivlehan, Chaum, & Lindner, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as bronopol, which is also a brominated organic compound, have been shown to have wide-spectrum antimicrobial properties .
Mode of Action
It’s worth noting that bronopol, a similar compound, is proposed to generate bacteriostasis in bacteria via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .
Pharmacokinetics
The compound’s physical form is reported to be liquid , which could potentially influence its bioavailability and pharmacokinetics.
Action Environment
The compound’s storage temperature is reported to be ambient , suggesting that it may be stable under normal environmental conditions.
Propiedades
IUPAC Name |
2-bromo-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMTZVSVBPWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2987432.png)

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)
![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)
![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)



![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)


![1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2987454.png)